molecular formula C9H9NO2S2 B13316906 N-Methyl-1-benzothiophene-5-sulfonamide

N-Methyl-1-benzothiophene-5-sulfonamide

Cat. No.: B13316906
M. Wt: 227.3 g/mol
InChI Key: SCWOKPUKTKONTR-UHFFFAOYSA-N
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Description

N-Methyl-1-benzothiophene-5-sulfonamide is an organic compound belonging to the class of benzothiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a sulfonamide group attached to the benzothiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of benzothiophene with sulfonyl chlorides in the presence of a base, followed by methylation of the resulting sulfonamide . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or pyridine.

Industrial Production Methods

Industrial production of N-Methyl-1-benzothiophene-5-sulfonamide may involve large-scale sulfonation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-benzothiophene-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-1-benzothiophene-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-1-benzothiophene-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the benzothiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-benzothiophene-5-sulfonamide is unique due to the presence of both a sulfonamide group and a benzothiophene ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H9NO2S2

Molecular Weight

227.3 g/mol

IUPAC Name

N-methyl-1-benzothiophene-5-sulfonamide

InChI

InChI=1S/C9H9NO2S2/c1-10-14(11,12)8-2-3-9-7(6-8)4-5-13-9/h2-6,10H,1H3

InChI Key

SCWOKPUKTKONTR-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)SC=C2

Origin of Product

United States

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